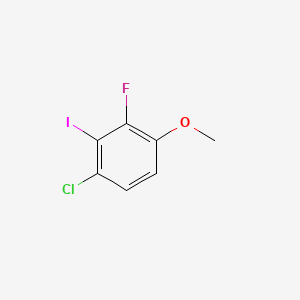
1-Chloro-3-fluoro-2-iodo-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-fluoro-2-iodo-4-methoxybenzene is an aromatic compound with the molecular formula C7H5ClFIO It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, iodine, and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene typically involves multi-step reactions starting from benzene derivatives. One common method is electrophilic aromatic substitution, where the benzene ring undergoes successive substitutions with chlorine, fluorine, iodine, and methoxy groups. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-fluoro-2-iodo-4-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution, where the halogen atoms (chlorine, fluorine, iodine) can be replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can target the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce aldehydes or carboxylic acids .
Applications De Recherche Scientifique
1-Chloro-3-fluoro-2-iodo-4-methoxybenzene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Chloro-3-fluoro-2-iodo-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The halogen atoms and methoxy group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-3-fluoro-4-iodo-2-methoxybenzene
- 2-Chloro-1-fluoro-3-iodo-4-methoxybenzene
- 2,4-Dimethoxy-3-fluoro-iodobenzene
Uniqueness
1-Chloro-3-fluoro-2-iodo-4-methoxybenzene is unique due to the specific arrangement of its substituents, which can result in distinct chemical properties and reactivity compared to other similar compounds. The presence of multiple halogen atoms and a methoxy group provides a versatile platform for various chemical transformations and applications .
Propriétés
Formule moléculaire |
C7H5ClFIO |
|---|---|
Poids moléculaire |
286.47 g/mol |
Nom IUPAC |
1-chloro-3-fluoro-2-iodo-4-methoxybenzene |
InChI |
InChI=1S/C7H5ClFIO/c1-11-5-3-2-4(8)7(10)6(5)9/h2-3H,1H3 |
Clé InChI |
QUTWOFFUYLJUOZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)Cl)I)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















